molecular formula C18H16N4O3 B5559203 4-(4-morpholinyl)-2-(4-nitrophenyl)quinazoline

4-(4-morpholinyl)-2-(4-nitrophenyl)quinazoline

Cat. No. B5559203
M. Wt: 336.3 g/mol
InChI Key: XUPOJRHVEJUARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multi-step chemical reactions starting from basic aromatic compounds. For instance, one approach involves the initial synthesis of intermediate compounds like 2-amino-4-chlorobenzamide, which is then reacted with different benzoyl chlorides to afford various quinazolin-4(3H)-ones. These intermediates can undergo further reactions, such as condensing with morpholine, to yield the desired quinazoline derivatives. The overall yield for such synthetic routes can vary, highlighting the need for optimization in synthesis processes (Xu Li-feng, 2011).

Molecular Structure Analysis

Quinazoline derivatives are characterized by their complex molecular structures, which include various functional groups attached to the quinazoline core. Spectroscopic methods such as IR and NMR are commonly used to confirm the structures of these compounds. These techniques provide insights into the molecular framework and the nature of substituents on the quinazoline nucleus, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Quinazoline derivatives participate in a range of chemical reactions, reflecting their reactive nature. These compounds can act as intermediates in the synthesis of more complex molecules. For instance, they can undergo reductive heterocycle-heterocycle transformations, yielding aminoquinolines or quinolin-4(1H)-ones through chemoselective heterocyclization (Keith C Coffman et al., 2013). These transformations showcase the versatility of quinazoline derivatives in organic synthesis.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their cytotoxic and antiproliferative effects on various cancer cell lines, including human tumor cell lines like HeLa and murine leukemia L1210 cells. Some derivatives have shown potential as anticancer drugs due to their ability to induce apoptosis, affect cell cycle dynamics, and cause morphological changes in cancer cells. For example, certain derivatives have demonstrated significant cytotoxic effects by inducing morphological changes and necrosis, activating caspase 3, and causing DNA fragmentation in cancer cells (Jantová et al., 2006). Additionally, the pro-apoptotic activity of novel 4-anilinoquinazoline derivatives mediated by up-regulation of Bax and activation of poly(ADP-ribose) phosphatase in Ehrlich Ascites Carcinoma Cells has been observed, indicating their potential as anticancer agents (Devegowda et al., 2016).

Antimicrobial Activity

Quinazoline derivatives also exhibit antimicrobial activity, with certain compounds showing promising effects against bacterial and fungal strains. The broad antimicrobial activity, including both antibacterial and antifungal effects, has been noted for derivatives substituted with pharmacologically active chromophores such as morpholine, chlorine, and nitro group (Jantová et al., 2008).

Enzyme Inhibition and Targeting Agents

Quinazoline derivatives have been explored as enzyme inhibitors and targeting agents for specific receptors or enzymes associated with disease pathways. For instance, 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline, a derivative targeting the epidermal growth factor receptor (EGFR), has been synthesized for evaluation as an EGFR targeting agent with PET imaging, highlighting its potential in cancer diagnosis and therapy (Vasdev et al., 2004).

properties

IUPAC Name

4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-22(24)14-7-5-13(6-8-14)17-19-16-4-2-1-3-15(16)18(20-17)21-9-11-25-12-10-21/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPOJRHVEJUARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholin-4-yl)-2-(4-nitrophenyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.